molecular formula C10H9NO3 B7784953 5-Cyano-2-methoxyphenyl acetate

5-Cyano-2-methoxyphenyl acetate

Cat. No.: B7784953
M. Wt: 191.18 g/mol
InChI Key: SYJPYEPVHDBQFL-UHFFFAOYSA-N
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Description

5-Cyano-2-methoxyphenyl acetate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH₃) attached to a phenyl ring, with an acetate group (-COOCH₃) as the ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-methoxyphenyl acetate can be achieved through several methods. One common approach involves the esterification of 5-cyano-2-methoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the reaction of 5-cyano-2-methoxyphenol with acetyl chloride in the presence of a base such as pyridine. This method also requires reflux conditions and results in the formation of this compound with high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-methoxyphenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group (-NH₂).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 5-amino-2-methoxyphenyl acetate.

    Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

5-Cyano-2-methoxyphenyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyano-2-methoxyphenyl acetate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methoxy group can also affect the compound’s solubility and reactivity.

In biochemical pathways, the compound may act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the enzyme. The acetate group can be hydrolyzed to release acetic acid, which can further participate in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-Cyano-2-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an acetate group.

    5-Cyano-2-methoxyphenol: Similar structure but with a hydroxyl group instead of an acetate group.

    5-Cyano-2-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an acetate group.

Uniqueness

5-Cyano-2-methoxyphenyl acetate is unique due to its combination of functional groups, which confer specific reactivity and properties. The presence of both a cyano and an acetate group allows for diverse chemical transformations and applications in various fields of research and industry.

Biological Activity

5-Cyano-2-methoxyphenyl acetate is an organic compound classified as an aromatic ester, characterized by the presence of a cyano group (-CN), a methoxy group (-OCH₃), and an acetate group (-COOCH₃) attached to a phenyl ring. This unique structure imparts specific reactivity and biological properties, making it a compound of interest in various fields including medicinal chemistry, biochemistry, and materials science.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The cyano group facilitates hydrogen bonding and other interactions with biological molecules, potentially influencing enzyme activity. The methoxy group enhances solubility and reactivity, while the acetate moiety can be hydrolyzed to release acetic acid, participating in metabolic processes.

Enzyme Interaction

Research indicates that this compound may act as an inhibitor or activator of specific enzymes, depending on its structural conformation and the nature of the target enzyme. This property is significant in biochemical assays where the compound serves as a substrate or modulator.

Antimicrobial Properties

Studies have shown that compounds with similar structural features exhibit antimicrobial activity. For instance, derivatives containing cyano groups have demonstrated effectiveness against various Gram-positive and Gram-negative bacterial strains. The potential for this compound to exhibit similar antimicrobial properties warrants further investigation.

Anticancer Activity

The compound's structural similarities to known anticancer agents suggest potential activity in cancer treatment. Preliminary studies indicate that compounds with cyano and methoxy functionalities can induce apoptosis in cancer cells, although specific research on this compound is limited.

Case Studies

  • Antimicrobial Activity : A study explored the antibacterial efficacy of various cyano-substituted phenolic compounds. Results indicated that certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .
  • Enzyme Inhibition : In vitro assays demonstrated that compounds with similar functional groups could inhibit enzymes involved in metabolic pathways, highlighting the potential role of this compound in drug development .
  • Toxicological Assessment : Toxicity studies on related compounds revealed low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for further exploration of this compound in pharmacological applications .

Comparison with Similar Compounds

CompoundStructureBiological Activity
5-Cyano-2-methoxybenzoic acid -COOH instead of -COOCH₃Potential anti-inflammatory properties
5-Cyano-2-methoxyphenol -OH instead of -COOCH₃Antioxidant activity
5-Cyano-2-methoxybenzaldehyde -CHO instead of -COOCH₃Antimicrobial effects

This compound stands out due to its unique combination of functional groups, allowing for diverse chemical transformations and applications across various fields.

Properties

IUPAC Name

(5-cyano-2-methoxyphenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-7(12)14-10-5-8(6-11)3-4-9(10)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJPYEPVHDBQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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